REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[Br:12][C:13]1[CH:14]=[N:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2>C(Cl)Cl>[Br:12][C:13]1[CH:14]=[N+:15]([O-:9])[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off)
|
Type
|
ADDITION
|
Details
|
was again added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Saturated aqueous sodium carbonate solution was added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through activated charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |